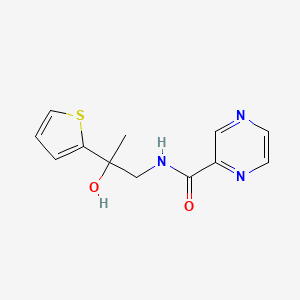

N-(2-羟基-2-(噻吩-2-基)丙基)吡嗪-2-甲酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Thiophene is a heterocyclic compound that contains a five-membered ring made up of one sulfur atom and four carbon atoms . It and its derivatives are essential in various fields, including medicinal chemistry, material science, and industrial chemistry . Pyrazine is another heterocyclic compound, which contains a six-membered ring with two nitrogen atoms and four carbon atoms .

Synthesis Analysis

Thiophene derivatives can be synthesized through various methods, including the Gewald reaction, Paal–Knorr synthesis, Fiesselmann synthesis, and Hinsberg synthesis . These methods involve condensation reactions with different substrates .Molecular Structure Analysis

The molecular structure of thiophene includes a five-membered ring with one sulfur atom . Pyrazine, on the other hand, has a six-membered ring with two nitrogen atoms .Chemical Reactions Analysis

Thiophene derivatives can undergo a variety of chemical reactions. For instance, they can be used in the advancement of organic semiconductors, organic field-effect transistors (OFETs), and in the fabrication of organic light-emitting diodes (OLEDs) .科学研究应用

Antimicrobial Properties

Thiophene derivatives have garnered attention due to their antimicrobial potential. N-(2-hydroxy-2-(thiophen-2-yl)propyl)pyrazine-2-carboxamide may exhibit antibacterial and antifungal effects. Researchers have investigated its efficacy against various pathogens, including Bacillus subtilis , Escherichia coli , Pseudomonas vulgaris , and Staphylococcus aureus . Further studies could explore its mechanism of action and potential clinical applications.

Corrosion Inhibition

Thiophene derivatives find applications in industrial chemistry as corrosion inhibitors. These compounds protect metals from degradation caused by environmental factors, such as moisture and aggressive chemicals. N-(2-hydroxy-2-(thiophen-2-yl)propyl)pyrazine-2-carboxamide might exhibit corrosion-inhibiting properties, making it relevant for materials science and engineering .

Organic Semiconductors and Electronics

Thiophene-based molecules play a crucial role in organic electronics. They contribute to the development of organic semiconductors, organic field-effect transistors (OFETs), and organic light-emitting diodes (OLEDs). Researchers explore the electronic properties of compounds like N-(2-hydroxy-2-(thiophen-2-yl)propyl)pyrazine-2-carboxamide for potential use in flexible displays and electronic devices .

Pharmacological Applications

Thiophene-containing compounds often exhibit pharmacological properties. N-(2-hydroxy-2-(thiophen-2-yl)propyl)pyrazine-2-carboxamide could be investigated for its potential as an anticancer, anti-inflammatory, antihypertensive, or anti-atherosclerotic agent. Understanding its interactions with biological targets is essential for drug development .

Fungicidal Activity

In the context of plant protection, researchers have explored the fungicidal activity of thiophene derivatives. N-(thiophen-2-yl) nicotinamide derivatives, structurally related to our compound, were designed and synthesized. These derivatives could potentially combat fungal diseases, such as cucumber downy mildew .

Crystallography and Structural Investigation

Crystallographic studies provide insights into molecular structures. Researchers can determine the crystal structure of N-(2-hydroxy-2-(thiophen-2-yl)propyl)pyrazine-2-carboxamide using X-ray crystallography. Such investigations aid in understanding its three-dimensional arrangement and potential interactions with other molecules .

作用机制

While the specific mechanism of action for “N-(2-hydroxy-2-(thiophen-2-yl)propyl)pyrazine-2-carboxamide” is not available, it’s worth noting that many thiophene derivatives exhibit various pharmacological properties such as anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic properties .

未来方向

属性

IUPAC Name |

N-(2-hydroxy-2-thiophen-2-ylpropyl)pyrazine-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13N3O2S/c1-12(17,10-3-2-6-18-10)8-15-11(16)9-7-13-4-5-14-9/h2-7,17H,8H2,1H3,(H,15,16) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SEPMYOSUXKOESV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CNC(=O)C1=NC=CN=C1)(C2=CC=CS2)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13N3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

263.32 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(5-methoxybenzo[d]thiazol-2-yl)-1,3-dimethyl-N-((tetrahydrofuran-2-yl)methyl)-1H-pyrazole-5-carboxamide](/img/structure/B2561239.png)

![6-((3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl)methyl)-3-(4-fluorobenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one](/img/structure/B2561244.png)

![2-(4-ethoxyphenyl)-N-[4-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl]acetamide](/img/structure/B2561245.png)

![N-(1-((tetrahydro-2H-pyran-2-yl)methyl)-1H-pyrazol-4-yl)benzo[d]thiazole-6-carboxamide](/img/structure/B2561249.png)

![(Z)-5-bromo-N-(3-(2-methoxyethyl)-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)thiophene-2-carboxamide](/img/structure/B2561253.png)

![(E)-N-[3-(2,3-Dichlorophenoxy)-2-hydroxypropyl]-4-(dimethylamino)but-2-enamide](/img/structure/B2561254.png)

![4-Fluoro-N-[(6-hydroxy-1,4-dithiepan-6-yl)methyl]-2-methylbenzenesulfonamide](/img/structure/B2561257.png)

![[(1R,5S,6S,7S)-7-Amino-6-bicyclo[3.2.0]heptanyl]methanol;hydrochloride](/img/structure/B2561261.png)